molecular formula C33H20N2O7 B11100631 2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

Cat. No.: B11100631
M. Wt: 556.5 g/mol
InChI Key: WHYAEFHSCZAAMA-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound with a unique structure that includes multiple isoindole and acetylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include acetylphenyl derivatives and isoindole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced analytical techniques is crucial for monitoring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione has several scientific research applications, including:

Chemistry

    Catalysis: This compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Material Science: It can be incorporated into polymers and other materials to improve their properties, such as thermal stability and mechanical strength.

Biology

    Biochemical Studies: This compound can be used to study enzyme interactions and other biochemical processes, providing insights into molecular mechanisms.

Medicine

    Drug Development:

Industry

    Manufacturing: This compound can be used in the production of specialty chemicals and advanced materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The acetylphenyl groups may interact with enzymes or receptors, modulating their activity. The isoindole groups can participate in various chemical reactions, influencing the compound’s overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Acetylphenyl)hexahydroisoindole-1,3-dione
  • 2-(3-Acetylphenyl)-4-nitroisoindoline-1,3-dione
  • 2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

2-(3-Acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is unique due to its complex structure, which includes multiple isoindole and acetylphenyl groups. This complexity allows for diverse chemical reactions and interactions, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C33H20N2O7

Molecular Weight

556.5 g/mol

IUPAC Name

2-(3-acetylphenyl)-5-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C33H20N2O7/c1-17(36)19-5-3-7-23(13-19)34-30(39)25-11-9-21(15-27(25)32(34)41)29(38)22-10-12-26-28(16-22)33(42)35(31(26)40)24-8-4-6-20(14-24)18(2)37/h3-16H,1-2H3

InChI Key

WHYAEFHSCZAAMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)C

Origin of Product

United States

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